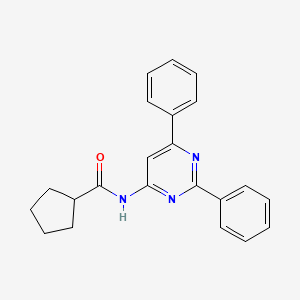![molecular formula C17H13NO4 B12896407 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an oxazolidinone ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 3-phenyloxazolidin-5-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Substituted derivatives at the methylene bridge.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- Diethyl (Benzo[d][1,3]Dioxol-5-yl)phosphonate
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and an oxazolidinone ring This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H13NO4/c19-17-14(18(10-20-17)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2/b14-8+ |
InChI-Schlüssel |
JHZPYHWTMMYFRJ-RIYZIHGNSA-N |
Isomerische SMILES |
C1N(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O1)C4=CC=CC=C4 |
Kanonische SMILES |
C1N(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)

![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
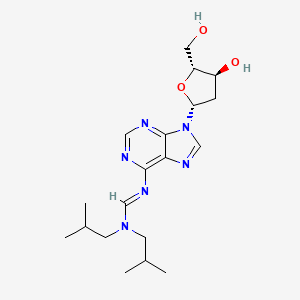
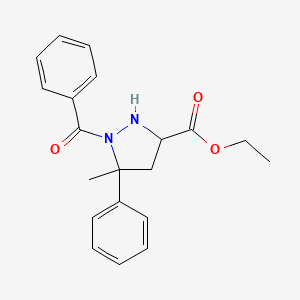
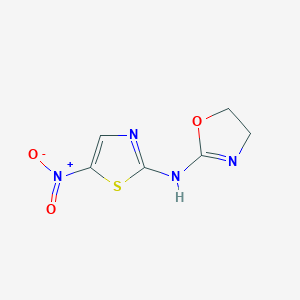
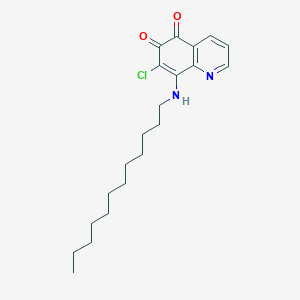

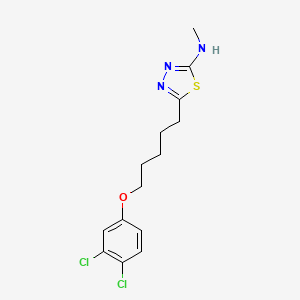
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
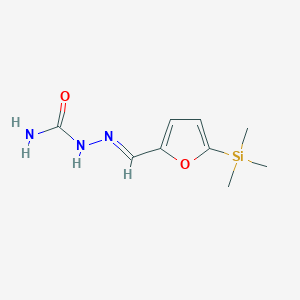
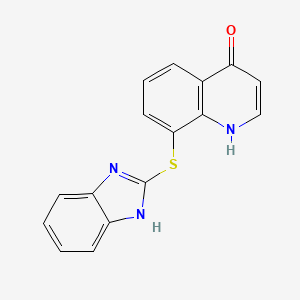
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
